molecular formula C10H16N5O8P B12278212 Adenosine 3-monophosphate hydrate

Adenosine 3-monophosphate hydrate

Cat. No.: B12278212
M. Wt: 365.24 g/mol
InChI Key: HAWIDQLWSQBRQS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Adenosine 3-monophosphate hydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically involving reducing agents.

    Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are usually carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of adenosine diphosphate, while reduction can yield adenosine .

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5-monophosphate: Another nucleotide involved in cellular metabolism.

    Adenosine diphosphate: A product of ATP hydrolysis and a precursor to adenosine triphosphate.

    Adenosine triphosphate: The primary energy carrier in cells.

Uniqueness

Adenosine 3-monophosphate hydrate is unique due to its specific role as a metabolic intermediate and its ability to modulate various cellular functions through receptor activation and enzyme interactions . Its distinct properties make it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C10H16N5O8P

Molecular Weight

365.24 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2

InChI Key

HAWIDQLWSQBRQS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O

Origin of Product

United States

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